

Spectroscopic Profile of 4-Bromo-2,6-diiodophenol: A Technical Overview

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Compound of Interest

Compound Name: **4-Bromo-2,6-diiodophenol**

Cat. No.: **B094749**

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This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **4-Bromo-2,6-diiodophenol**, a tri-halogenated phenol with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values derived from established principles and data from structurally analogous compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The anticipated spectroscopic data for **4-Bromo-2,6-diiodophenol** are summarized below. These predictions are based on the analysis of similar halogenated phenols and fundamental spectroscopic theories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3, H-5	7.8 - 8.0	Singlet
OH	5.5 - 6.5	Broad Singlet

^{13}C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom, influenced by the electronegative halogen and hydroxyl substituents.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	150 - 155
C-2, C-6 (C-I)	85 - 95
C-3, C-5 (C-H)	135 - 140
C-4 (C-Br)	115 - 120

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})
O-H	Stretching	3200 - 3600 (broad)
C-O	Stretching	1200 - 1300
C=C	Aromatic Ring Stretching	1450 - 1600
C-H	Aromatic Stretching	3000 - 3100
C-Br	Stretching	500 - 600
C-I	Stretching	400 - 500

Mass Spectrometry (MS)

The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of bromine and iodine.

Ion	Predicted m/z	Notes
$[M]^+$	447.7	Molecular ion peak with a characteristic isotopic pattern due to ^{127}I , ^{79}Br , and ^{81}Br .
$[M-I]^+$	320.8	Loss of an iodine atom.
$[M-Br]^+$	368.8 / 370.8	Loss of a bromine atom, showing two peaks due to ^{79}Br and ^{81}Br isotopes.
$[M-I-CO]^+$	292.8	Subsequent loss of carbon monoxide from the $[M-I]^+$ fragment.

Experimental Protocols

While specific experimental data for **4-Bromo-2,6-diiodophenol** is not readily available, a plausible synthetic and analytical workflow can be proposed based on established methods for the halogenation of phenols.

Synthesis of 4-Bromo-2,6-diiodophenol

A potential route for the synthesis of **4-Bromo-2,6-diiodophenol** involves the di-iodination of 4-bromophenol.

Reaction: 4-Bromophenol can be treated with a suitable iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst or under conditions that favor ortho-iodination. The hydroxyl group of 4-bromophenol is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by bromine, iodination is expected to occur at the two vacant ortho positions (C2 and C6).

General Procedure:

- Dissolve 4-bromophenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
- Slowly add at least two equivalents of the iodinating agent (e.g., N-iodosuccinimide) to the solution at room temperature with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by quenching any remaining iodinating agent, followed by extraction of the product into an organic solvent.
- The organic layer is then washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified **4-Bromo-2,6-diiodophenol** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Instrumentation: Analyze the sample using a mass spectrometer capable of high resolution to determine the exact mass and isotopic distribution of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural information obtainable from various spectroscopic techniques.

Diagram 1: General Workflow for Spectroscopic Analysis

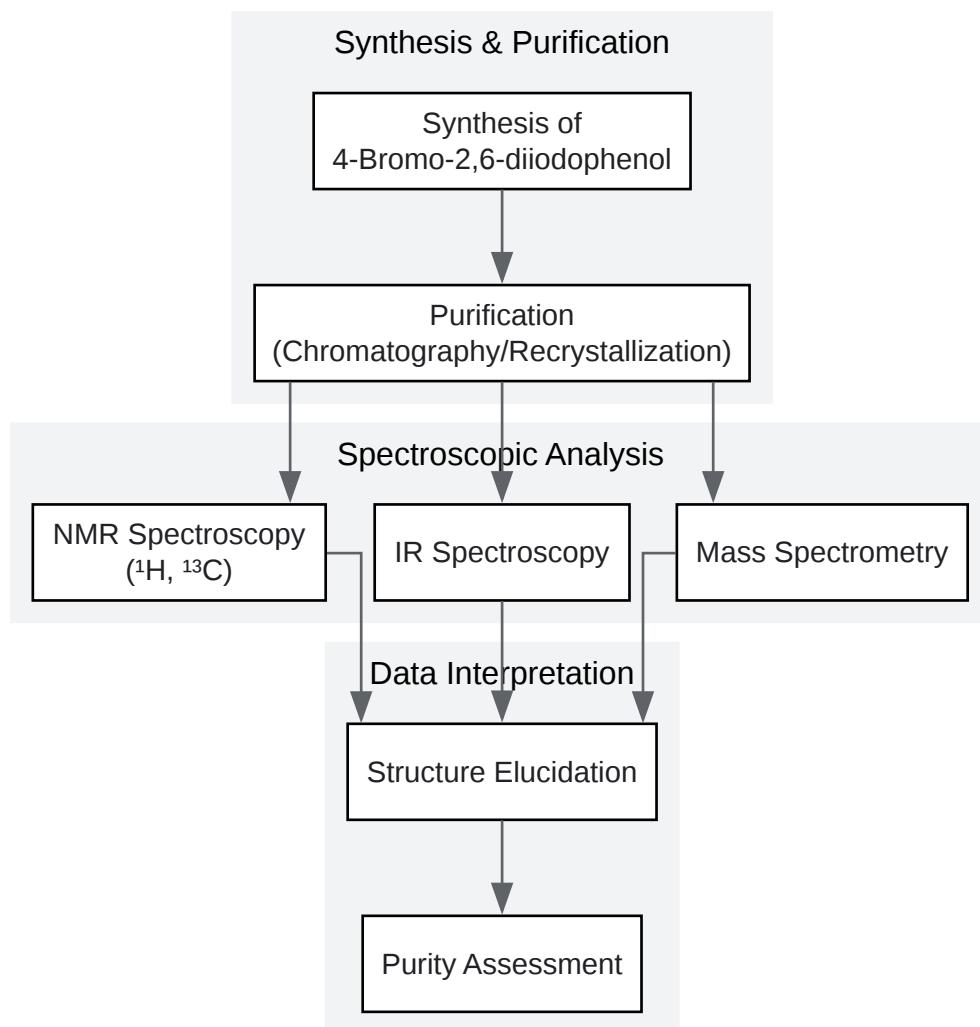
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Diagram 1: General Workflow for Spectroscopic Analysis

Diagram 2: Information from Spectroscopic Techniques

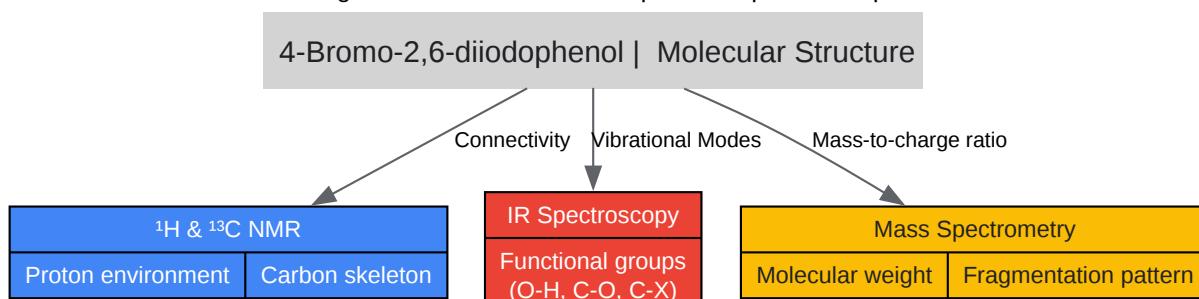
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Diagram 2: Information from Spectroscopic Techniques

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